2-Amino-4-methylbenzenethiol
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Overview
Description
2-Amino-4-methylbenzenethiol is an organic compound with the molecular formula C7H9NS. It is a derivative of benzene, featuring an amino group (-NH2) and a thiol group (-SH) attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylbenzenethiol typically involves multi-step reactions. One common method includes the nitration of toluene to form 2-nitro-4-methylbenzene, followed by reduction to obtain 2-amino-4-methylbenzene.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Disulfides
Reduction: Corresponding amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Amino-4-methylbenzenethiol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylbenzenesulfonic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-4-methylbenzamide
Uniqueness
2-Amino-4-methylbenzenethiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in different fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-amino-4-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLMTLDABHUUBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480123 |
Source
|
Record name | 2-amino-4-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31183-81-0 |
Source
|
Record name | 2-amino-4-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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